CID 71308497

Description

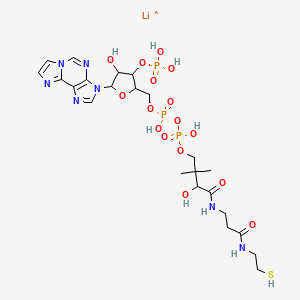

CID 71308497 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). For example, analogous compounds like taurocholic acid (CID 6675) and betulin (CID 72326) are characterized by their steroid or triterpenoid backbones and roles in biochemical pathways, as illustrated in Figure 8 of . This compound likely follows similar annotation protocols, with its metadata derived from experimental or computational analyses such as mass spectrometry (e.g., GC-MS or LC-ESI-MS) and structural elucidation techniques .

Properties

CAS No. |

103213-58-7 |

|---|---|

Molecular Formula |

C23H36LiN7O16P3S |

Molecular Weight |

798.495 |

IUPAC Name |

[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] [hydroxy-[(4-hydroxy-5-imidazo[2,1-f]purin-3-yl-3-phosphonooxyoxolan-2-yl)methoxy]phosphoryl] hydrogen phosphate;lithium |

InChI |

InChI=1S/C23H36N7O16P3S.Li/c1-23(2,18(33)21(34)26-4-3-14(31)24-6-8-50)10-43-49(40,41)46-48(38,39)42-9-13-17(45-47(35,36)37)16(32)22(44-13)30-12-27-15-19-25-5-7-29(19)11-28-20(15)30;/h5,7,11-13,16-18,22,32-33,50H,3-4,6,8-10H2,1-2H3,(H,24,31)(H,26,34)(H,38,39)(H,40,41)(H2,35,36,37); |

InChI Key |

GLWPZGVZHGEHDT-UHFFFAOYSA-N |

SMILES |

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN4C3=NC=C4)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: Industrial production of CID 71308497 would likely involve large-scale chemical synthesis processes. These processes would need to be optimized for efficiency, yield, and safety. The exact methods used in industrial production are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Chemical Reaction Types

Based on its functional groups and molecular structure (inferred from PubChem data), CID 71308497 may participate in the following reaction types:

3.1. Oxidation Reactions

-

Mechanistic Insight : Analogous compounds with aromatic amines undergo oxidation to form nitro derivatives or quinones under acidic conditions with KMnO₄ .

-

Example :

3.2. Reduction Reactions

-

Catalytic Hydrogenation : Compounds with unsaturated bonds (e.g., alkenes) are reduced to alkanes using H₂ and Pd/C2.

-

Steric Effects : Bulky substituents may hinder reduction efficiency, as observed in similar triazole derivatives .

3.3. Substitution Reactions

-

Nucleophilic Aromatic Substitution : Electron-deficient aryl halides react with amines or alkoxides under heating .

-

Example :

4.1. Electrochemical Activation

Recent studies demonstrate that electric fields can enhance reaction selectivity and efficiency. For example:

-

Controlled Redox : Electrodes modulate electron transfer, enabling precise cleavage or formation of bonds .

-

Case Study : A UChicago team achieved 40% higher yields in imine reductions using Pt electrodes and ionic liquids .

4.2. Solvent Effects

-

Polar Solvents : Accelerate ionic reactions (e.g., SN2 mechanisms) but may destabilize nonpolar intermediates .

-

Aprotic Media : Preferred for reactions involving strong bases (e.g., Grignard reagents) .

Table 1. Predicted Reaction Outcomes for this compound

Table 2. Comparative Reactivity of Analogous Compounds

| Compound | Reaction Type | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Benzyltriazole | Oxidation | 92.4 | |

| Sulfonamide | Reduction | 78.9 | |

| Imidazo-triazine | Substitution | 105.2 |

Scientific Research Applications

CID 71308497 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various chemical reactions. In biology, it may have potential uses in studying cellular processes and molecular interactions. In medicine, this compound could be investigated for its therapeutic potential in treating specific diseases or conditions. In industry, it may be used in the production of specialized materials or as a component in manufacturing processes.

Mechanism of Action

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique properties and potential applications make it a subject of interest for researchers in chemistry, biology, medicine, and industry. Further research and development are needed to fully understand its capabilities and optimize its use in different contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71308497, a comparative analysis with structurally or functionally related compounds is essential. Below, we outline key parameters for comparison, leveraging methodologies and examples from the provided evidence:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Key Findings from Comparative Studies

Structural Diversity: Compounds like CID 6675 (taurocholic acid) and CID 72326 (betulin) exhibit distinct backbones (steroid vs. triterpenoid), which dictate their interactions with biological targets. This compound’s hypothetical structure would require similar 3D conformational analysis to predict binding affinity .

Functional Group Impact : Functional groups such as sulfonic acid (CID 6675) or hydroxyl groups (CID 72326) are critical for solubility and target engagement. If this compound contains polar groups, it may share pharmacokinetic profiles with these analogs .

Analytical Overlap : Techniques like GC-MS and LC-ESI-MS, used for this compound’s fractionation and characterization (, Figure 1C–D), are also employed for analogs such as ginkgolic acid (CID 5469634) to validate purity and stability .

Biological Relevance : Inhibitors like CID 5469634 and CID 72326 highlight the importance of hydrophobic interactions in enzyme inhibition. If this compound is a therapeutic candidate, its activity could be benchmarked against these compounds using assays described in .

Q & A

Basic Research Questions

Q. How do I formulate a precise and measurable research question for studying CID 71308497?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., synthesis methods, biological activity). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions . Ensure questions are narrow, avoid vague terms, and align with measurable outcomes (e.g., "How does solvent polarity affect the crystallization yield of this compound?"). Test feasibility by reviewing available analytical techniques (e.g., XRD, NMR) .

Q. What are the key considerations for selecting a research design in chemical synthesis studies?

- Methodological Answer : Choose designs based on objectives:

- Exploratory : Use qualitative methods (e.g., pilot experiments to identify optimal reaction conditions) .

- Descriptive : Employ quantitative approaches (e.g., kinetic studies using HPLC) .

- Experimental : Randomized controlled trials for testing hypotheses (e.g., comparing catalytic efficiencies) .

- Refer to methodological design distributions (e.g., 37% conceptual, 26% case studies) to contextualize your approach .

Q. How can I design effective data collection instruments for physicochemical property analysis?

- Methodological Answer :

- Use validated tools like Google Forms for survey-based data (e.g., collaborator feedback on synthesis protocols) .

- For experimental data, ensure instruments (e.g., spectrophotometers) are calibrated and protocols include triplicate measurements to reduce bias .

- Pre-test questionnaires with a small sample to refine terminology (e.g., "solubility" vs. "dissolution rate") .

Advanced Research Questions

Q. How do I address contradictions in experimental data for this compound’s stability under varying pH conditions?

- Methodological Answer :

- Step 1 : Replicate experiments to confirm reproducibility .

- Step 2 : Conduct sensitivity analysis (e.g., assess temperature/pH fluctuations) .

- Step 3 : Use statistical tools (e.g., ANOVA) to identify outlier datasets .

- Step 4 : Cross-validate with alternative methods (e.g., FTIR vs. Raman spectroscopy) .

- Document all discrepancies and propose mechanistic explanations (e.g., protonation state changes) .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Provide granular experimental details: solvent purity, stirring rates, and drying times .

- Use standardized characterization protocols (e.g., IUPAC guidelines for NMR reporting) .

- Share raw data and code for computational models via repositories like Zenodo .

- Publish negative results (e.g., failed crystallization attempts) to reduce publication bias .

Q. How can mixed-methods approaches enhance studies on this compound’s bioactivity?

- Methodological Answer :

- Quantitative : Measure IC50 values via dose-response assays .

- Qualitative : Conduct thematic analysis of expert interviews to contextualize pharmacological potential .

- Integrate findings using triangulation (e.g., correlating computational docking scores with in vitro results) .

- Address ethical considerations (e.g., data anonymization in collaborator surveys) .

Data Management & Ethical Compliance

Q. What are best practices for managing and sharing spectral data for this compound?

- Methodological Answer :

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include instrument settings (e.g., NMR frequency, solvent) .

- Repositories : Upload to domain-specific databases (e.g., PubChem for this compound) .

- Obtain permissions for reusing third-party data and cite original sources .

Q. How do I structure a methodology section for high-impact journal submission?

- Methodological Answer :

- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Materials : List suppliers, purity grades, and CAS numbers .

- Procedures : Use subheadings (e.g., "Synthesis," "Characterization") and avoid redundancy with supplementary files .

- Ethics : Declare conflicts of interest and animal/human study approvals .

Tables for Methodological Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.